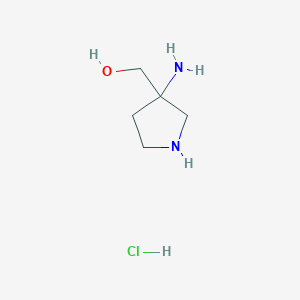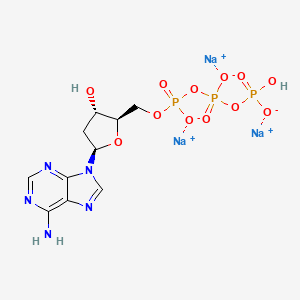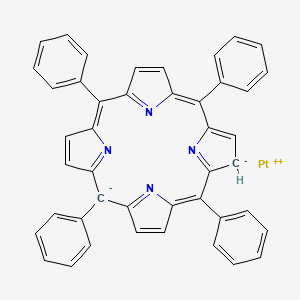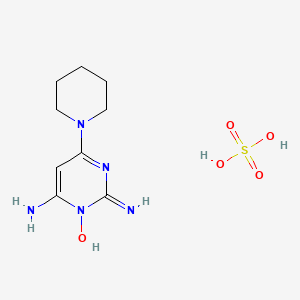
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with a pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as propylene glycol and acidic catalysts to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Aplicaciones Científicas De Investigación
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing cellular processes.
Comparación Con Compuestos Similares
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine can be compared with other similar compounds such as minoxidil. The uniqueness of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Propiedades
Número CAS |
210357-39-4 |
|---|---|
Fórmula molecular |
C9H17N5O5S |
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid |
InChI |
InChI=1S/C9H15N5O.H2O4S/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;1-5(2,3)4/h6,11,15H,1-5,10H2;(H2,1,2,3,4) |
Clave InChI |
SIQJCWMXYDHKIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
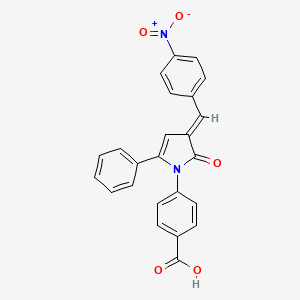

![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
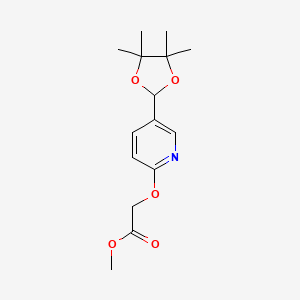
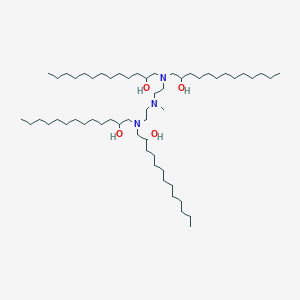

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
